![molecular formula C12H8Cl2N2O2 B2591427 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide CAS No. 339023-64-2](/img/structure/B2591427.png)
4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a derivative of 2,4-dichlorobenzoyl chloride , which is an organic compound used in various chemical reactions. It’s used in the synthesis of biaryls and thioesters of 4-chlorobenzoate and 2,4-dichlorobenzoate .
Synthesis Analysis
2,4-Dichlorobenzoyl chloride, a related compound, can be synthesized from 2,4-dichlorobenzotrichloride and carboxylic acid . The reaction is catalyzed to produce single or compound coarse acyl chloride, which is then rectified to get the corresponding acyl chloride .Molecular Structure Analysis
While specific structural information for “4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide” is not available, a related compound, 2,4-Dichlorobenzoyl peroxide, has a molecular formula of CHClO, an average mass of 380.007 Da, and a monoisotopic mass of 377.902008 Da .Chemical Reactions Analysis
2,4-Dichlorobenzoyl chloride, a related compound, is used in various chemical reactions. For instance, it’s used in the synthesis of biaryls and thioesters of 4-chlorobenzoate and 2,4-dichlorobenzoate .Scientific Research Applications
Antibacterial and Antifungal Applications
Research on pyrrole-2-carboxamide derivatives, including structures similar to 4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide, has shown promising antibacterial and antifungal activities. A study by Mane et al. (2017) synthesized a series of pyrrole–2–carboxamide derivatives and evaluated them for their antibacterial activity, finding several compounds with potent activity against both Gram-positive and Gram-negative bacterial strains. Additionally, these compounds were screened for antifungal activity, highlighting the potential of pyrrole-2-carboxamide derivatives in addressing various microbial infections (Mane et al., 2017).
Drug Discovery and Molecular Modeling
In the realm of drug discovery, Howells et al. (2022) reported the synthesis of 4-pyrazin-2-yl-1H-pyrrole-2-carboxamides and related bicyclic analogues, underscoring the absence of synthetic routes for these compounds in the scientific literature. This research contributes to expanding the chemical space available for the development of new therapeutic agents, with a focus on utilizing standard synthetic procedures for the construction of complex molecules (Howells et al., 2022).
Chemical Synthesis and Functionalization
The functionalization reactions of pyrrole-3-carboxamide derivatives have also been a subject of study. Yıldırım et al. (2005) examined the conversion of 1H-pyrrole-3-carboxylic acid into carboxamide via reactions with diamines, shedding light on the mechanisms of these transformations and their potential applications in synthesizing novel compounds with specific properties (Yıldırım et al., 2005).
Catalysis and Green Chemistry
Davoodnia et al. (2010) explored the synthesis of pyrrolo[2,3-d]pyrimidin-4-ones using a Bronsted-acidic ionic liquid as a catalyst, demonstrating an environmentally friendly and efficient approach to cyclocondensation reactions. This work highlights the application of green chemistry principles in the synthesis of heterocyclic compounds, offering a sustainable method that can be applied to the development of new drugs and materials (Davoodnia et al., 2010).
Safety and Hazards
Future Directions
While specific future directions for “4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide” are not available, research into related compounds continues. For instance, the thermal reaction between di(2,4-dichlorobenzoyl) peroxide and n-Pentadecane, an approximation of the crosslinking of silicone rubbers, has been studied .
properties
IUPAC Name |
4-(2,4-dichlorobenzoyl)-1H-pyrrole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2N2O2/c13-7-1-2-8(9(14)4-7)11(17)6-3-10(12(15)18)16-5-6/h1-5,16H,(H2,15,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOXBYNLAZJGYIO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(=O)C2=CNC(=C2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.